molecular formula C11H17N3O B1267690 4-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 188758-93-2

4-amino-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B1267690
CAS RN: 188758-93-2
M. Wt: 207.27 g/mol
InChI Key: AOXIUIPADQFJLG-UHFFFAOYSA-N
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Description

4-amino-N-[2-(dimethylamino)ethyl]benzamide (4-ADB) is a small molecule that has been studied extensively in the scientific research field. It is a derivative of the aminobenzoic acid family and has been used for a variety of applications, including medicinal chemistry, drug discovery, and biochemistry. 4-ADB has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Additionally, 4-ADB has been studied for its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS.

Scientific Research Applications

Synthesis of Complexes

The compound can be used to synthesize ion-associate complexes. For instance, a complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (dimethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This process is part of green chemistry and is carried out at room temperature .

Antibacterial Activity

The synthesized complex of 4-amino-N-[2 (dimethylamino)ethyl]benzamide has shown good antibacterial activity. The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Computational Study

The compound has been studied using density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The ground state electronic characteristics of the complex configurations were computed, and a strong correlation was found between the observed and theoretical 1 H-NMR .

Spectroscopic Characterization

The synthesized complex of 4-amino-N-[2 (dimethylamino)ethyl]benzamide can be characterized by various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicate the formation of ion-associate or ion-pair complex .

UV Absorption

The UV absorption peak of the UV cutoff edge was detected for both configurations of the complex . This property can be useful in various applications such as in the field of photovoltaics and optoelectronics.

Bioactive Molecule Interaction

The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXIUIPADQFJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330247
Record name 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(dimethylamino)ethyl]benzamide

CAS RN

188758-93-2
Record name 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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